3-Methyl-n-(2-phenylethyl)butanamide
Description
Properties
CAS No. |
53181-99-0 |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.3 g/mol |
IUPAC Name |
3-methyl-N-(2-phenylethyl)butanamide |
InChI |
InChI=1S/C13H19NO/c1-11(2)10-13(15)14-9-8-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,14,15) |
InChI Key |
GIOFEZBLCNCEBN-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NCCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)CC(=O)NCCC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Molecular Formula: C₁₂H₁₇NO₂ (MW: 207.27 g/mol)
- Key Differences: Replaces the aliphatic butanamide chain with a benzamide (aromatic) group. Contains a hydroxylated tertiary alcohol substituent (2-hydroxy-1,1-dimethylethyl) instead of a phenethyl group.
- Synthesis: Derived from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, emphasizing its utility in coordination chemistry.
3-Chloro-N-phenyl-phthalimide
- Molecular Formula: C₁₄H₈ClNO₂ (MW: 257.67 g/mol)
- Key Differences: Phthalimide core with a chlorine substituent and phenyl group, contrasting with the aliphatic amide structure of the target compound. Functions as a monomer precursor for polyimides, highlighting its industrial relevance in polymer synthesis . Higher molecular weight and aromaticity confer greater thermal stability compared to 3-methyl-N-(2-phenylethyl)butanamide.
(R)-3-Methyl-N-(2-phenylethyl)pyrrolidine
- Molecular Formula : C₁₃H₁₉N (MW: 189.30 g/mol)
- Key Differences: Cyclic pyrrolidine structure vs. acyclic butanamide. Exhibits enantiomeric specificity (84.7% ee) in asymmetric synthesis, relevant to natural alkaloid production (e.g., ant-venom alkaloids) . Lacks the amide group, rendering it more basic and less polar than this compound.
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Reactivity : The absence of directing groups (e.g., N,O-bidentate in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) limits this compound’s utility in catalytic reactions . However, its simple structure may favor stability in storage or metabolic pathways.
- Thermal Properties : Compared to 3-chloro-N-phenyl-phthalimide, the target compound’s lower molecular weight and aliphatic nature suggest reduced thermal resilience, making it less suitable for high-temperature polymer applications .
- Biological Relevance : While (R)-3-methyl-N-(2-phenylethyl)pyrrolidine is bioactive in alkaloid systems, this compound’s amide group may enhance solubility for drug delivery systems .
Q & A
Basic: How can 3-Methyl-N-(2-phenylethyl)butanamide be synthesized in a laboratory setting?
Methodological Answer:
Synthesis typically involves multi-step organic reactions. For structurally related compounds (e.g., 3-methyl-N-(2-phenylethyl)pyrrolidine), asymmetric synthesis routes using diastereoselective methylation of malate derivatives followed by reductive dehydroxylation have been employed . Key steps include:
- Protecting Group Strategies : Use of tert-butyldimethylsilyl (TBS) groups to stabilize reactive intermediates.
- Catalytic Hydrogenation : To reduce double bonds while preserving stereochemistry.
- Purification : Column chromatography with gradients of ethyl acetate/hexane for enantiomeric purity.
Validation via NMR (¹H/¹³C) and mass spectrometry ensures structural fidelity.
Basic: What analytical techniques are recommended for identifying and quantifying this compound in complex matrices?
Methodological Answer:
Liquid chromatography coupled with UV detection (LC-UV) is effective, as demonstrated for similar butanamide derivatives:
- HPLC-UV : Used to resolve structurally analogous chromones in agarwood, achieving retention time precision (±0.1 min) and linearity (R² > 0.995) .
- Method Validation : Include parameters like LOD (0.5–2.0 µg/mL), LOQ (1.5–6.0 µg/mL), and recovery rates (95–105%).
- Sample Preparation : Solid-phase extraction (C18 cartridges) to isolate the compound from biological matrices.
Advanced: What mechanisms underlie the quorum sensing inhibitory activity of this compound?
Methodological Answer:
Marine-derived analogs (e.g., 3-methyl-N-(2-phenylethyl)-butyramide) inhibit AHL-dependent signaling by:
- Competitive Binding : Blocking LuxR-type receptors in Chromobacterium violaceum CV026, suppressing violacein production .
- Transcriptional Profiling : RNA-seq can identify downregulated genes (e.g., vioA-E operon).
- Molecular Docking : Simulations (e.g., AutoDock Vina) map interactions between the compound and receptor pockets.
Key Experimental Design : Co-culture assays with exogenous AHLs and GFP reporter strains (e.g., E. coli JB525) to quantify inhibition.
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Methodological Answer:
Discrepancies often stem from assay variability. A systematic approach includes:
- Standardized Protocols : Fixed bacterial inoculum size (OD₆₀₀ = 0.1) and temperature (37°C).
- Orthogonal Assays : Cross-validate using GFP reporters and violacein inhibition .
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., dose-dependent vs. strain-specific effects).
Example Workflow :
Replicate experiments under controlled conditions.
Apply statistical tools (ANOVA, PCA) to isolate variables.
Publish negative results to reduce publication bias.
Basic: What safety precautions are necessary when handling this compound in laboratory settings?
Methodological Answer:
For structurally related butanamides (e.g., ortho-methoxy butyryl fentanyl derivatives):
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods during synthesis or weighing .
- Storage : Airtight containers at –20°C to prevent hydrolysis.
- Waste Disposal : Neutralize amide residues with 10% acetic acid before disposal.
Advanced: What strategies optimize the enantiomeric purity of this compound during synthesis?
Methodological Answer:
Chiral Resolution Techniques :
- Enzymatic Kinetic Resolution : Lipases (e.g., CAL-B) selectively hydrolyze one enantiomer.
- Chiral Auxiliaries : Evans oxazolidinones direct stereochemistry during alkylation.
Case Study : Dimethyl (R)-2-methylsuccinate synthesis achieved >80% ee via diastereoselective methylation .
Quality Control : - Chiral HPLC : Use Chiralpak® columns (e.g., AD-H) with hexane/isopropanol mobile phases.
- Polarimetry : Measure specific rotation ([α]ᴅ) to confirm enantiomeric excess.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
